Superior Substrate for Purine Nucleoside Phosphorylase
2-Deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate (2FAra-1P), which is directly derived from the target compound [1], demonstrates superior substrate activity for E. coli purine nucleoside phosphorylase (PNP) compared to the non-fluorinated analog α-D-arabinofuranose-1-phosphate (Ara-1P). This is a direct, head-to-head comparison that reveals the impact of the 2-fluoro substitution on enzyme recognition [2].
| Evidence Dimension | Enzymatic Yield (PNP-catalyzed condensation with 2-chloroadenine) |
|---|---|
| Target Compound Data | 67% yield of clofarabine |
| Comparator Or Baseline | Ara-1P (α-D-arabinofuranose-1-phosphate) with a yield of ca. 50% (1:1 equilibrium after 45 min) |
| Quantified Difference | 17 percentage point increase in yield |
| Conditions | Recombinant E. coli purine nucleoside phosphorylase (PNP), 2-chloroadenine as the base. |
Why This Matters
This quantifiably higher yield translates to a more efficient and cost-effective synthesis of high-value nucleoside drugs like clofarabine, directly impacting procurement decisions for the precursor 1,3,5-triacetate.
- [1] Fateev, I. V., Antonov, K. V., Konstantinova, I. D., Muravyova, T. I., Seela, F., & Mikhailopulo, I. A. (2014). The chemoenzymatic synthesis of clofarabine and related 2'-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases. Beilstein Journal of Organic Chemistry, 10, 1657-1669. View Source
- [2] Fateev, I. V., Antonov, K. V., Konstantinova, I. D., Muravyova, T. I., Seela, F., & Mikhailopulo, I. A. (2014). The chemoenzymatic synthesis of clofarabine and related 2'-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases. Beilstein Journal of Organic Chemistry, 10, 1657-1669. View Source
